SIC5-6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SIC5-6 est un puissant inhibiteur de la séparase, une protéase cystéine importante impliquée dans des processus cellulaires critiques tels que la ségrégation des chromosomes pendant la mitose et la méiose, la réparation des dommages à l'ADN, le détachement et la duplication des centrosomes, ainsi que la stabilisation et l'élongation du fuseau . Étant donné sa surexpression dans de nombreux cancers solides, la séparase constitue une cible intéressante pour la chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

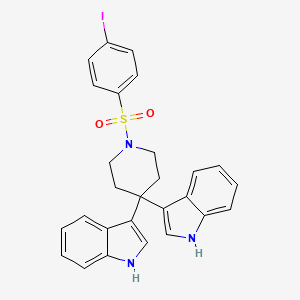

La synthèse de SIC5-6 implique la réaction du 3,3’-(1-((4-iodophényl)sulfonyl)pipéridine-4,4’diyl)bis(1H-indole) avec des réactifs appropriés dans des conditions contrôlées . Le composé est généralement préparé en laboratoire en utilisant des techniques de synthèse organique standard, y compris l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et diverses étapes de purification pour assurer une pureté élevée .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche et des installations spécialisées de fabrication de produits chimiques. Le processus de production implique l'augmentation à l'échelle des méthodes de synthèse en laboratoire, en garantissant un contrôle qualité strict et le respect des réglementations de sécurité .

Analyse Des Réactions Chimiques

Types de réactions

SIC5-6 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones, tandis que les réactions de réduction peuvent produire des alcools ou des amines .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la séparase.

Mécanisme d'action

This compound exerce ses effets en inhibant la séparase, une grande protéase cystéine impliquée dans la ségrégation des chromosomes pendant la mitose et la méiose, la réparation des dommages à l'ADN, le détachement et la duplication des centrosomes, la stabilisation du fuseau et l'élongation . L'inhibition de la séparase perturbe ces processus cellulaires critiques, conduisant à des défauts de la ségrégation des chromosomes et à une mort cellulaire potentielle, ce qui en fait une cible intéressante pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

SIC5-6 has a wide range of scientific research applications, including:

Mécanisme D'action

SIC5-6 exerts its effects by inhibiting Separase, a large cysteine protease involved in chromosome segregation during mitosis and meiosis, DNA damage repair, centrosome disengagement and duplication, spindle stabilization, and elongation . The inhibition of Separase disrupts these critical cellular processes, leading to defects in chromosome segregation and potential cell death, making it an attractive target for cancer therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs de la séparase : D'autres composés qui inhibent la séparase comprennent des inhibiteurs de petites molécules et des peptides conçus pour cibler le site actif de l'enzyme.

Inhibiteurs de protéase cystéine : Composés qui inhibent d'autres protéases cystéines, comme les inhibiteurs de caspase.

Unicité de SIC5-6

This compound est unique en raison de sa forte puissance et de sa spécificité pour la séparase, ce qui en fait un outil précieux pour étudier le rôle de l'enzyme dans les processus cellulaires et son potentiel comme cible chimiothérapeutique . Contrairement à certains autres inhibiteurs, this compound n'inhibe pas les protéases apparentées comme la caspase-1, ce qui met en évidence sa sélectivité .

Propriétés

Formule moléculaire |

C27H24IN3O2S |

|---|---|

Poids moléculaire |

581.5 g/mol |

Nom IUPAC |

3-[4-(1H-indol-3-yl)-1-(4-iodophenyl)sulfonylpiperidin-4-yl]-1H-indole |

InChI |

InChI=1S/C27H24IN3O2S/c28-19-9-11-20(12-10-19)34(32,33)31-15-13-27(14-16-31,23-17-29-25-7-3-1-5-21(23)25)24-18-30-26-8-4-2-6-22(24)26/h1-12,17-18,29-30H,13-16H2 |

Clé InChI |

JRVKJWXBSOQUOI-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

SMILES canonique |

C1CN(CCC1(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)S(=O)(=O)C6=CC=C(C=C6)I |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SIC5-6; SIC-5-6; SIC 5-6; SIC56; SIC-56; SIC 56; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

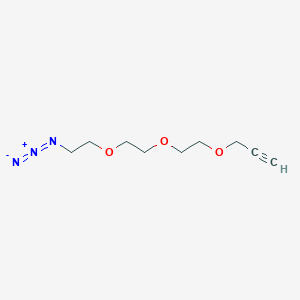

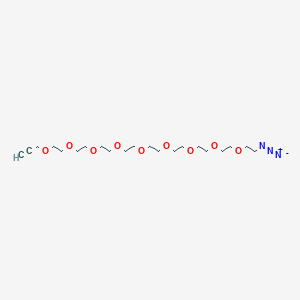

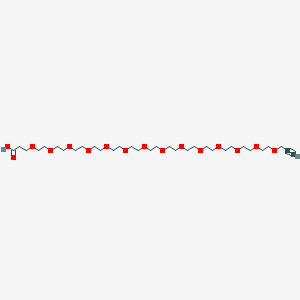

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B1193437.png)